1-(2-Bromo-4-chlorophenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrClN2 |
|---|---|
Molecular Weight |
275.57 g/mol |
IUPAC Name |
1-(2-bromo-4-chlorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrClN2/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
WGUWDXRUAVJHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromo 4 Chlorophenyl Piperazine and Its Analogues
Precursor Synthesis and Derivatization Strategies
The synthesis of 1-(2-Bromo-4-chlorophenyl)piperazine and its analogues fundamentally relies on the availability of two key precursors: the piperazine (B1678402) ring and a suitably substituted aryl halide. The primary aryl precursor is typically a dihalogenated or trihalogenated benzene (B151609) derivative, such as 1,2-dibromo-4-chlorobenzene (B1583115) or 2-bromo-4-chloro-1-fluorobenzene. These precursors provide the necessary electrophilic site for the crucial C-N bond formation with the piperazine nucleophile.
Piperazine itself is a commercially available starting material. However, for the synthesis of more complex analogues, derivatization of the piperazine ring is a common strategy. This can be achieved by introducing substituents at the N4 position. A widely used approach involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms. N-Boc-piperazine allows for the selective arylation at the unprotected nitrogen, after which the Boc group can be removed under acidic conditions to yield a monosubstituted piperazine. mdpi.com This free secondary amine can then be subjected to further reactions, such as alkylation or acylation, to generate a diverse library of 1,4-disubstituted piperazine analogues. nih.gov
Optimized Chemical Reaction Pathways for Piperazine Ring Formation and Substitution
The core of synthesizing this compound involves the formation of a carbon-nitrogen bond between the phenyl ring and the piperazine moiety. Several optimized pathways have been developed for this and related transformations.
N-Alkylation and N-Arylation Reactions
N-Arylation is the most direct method for synthesizing the title compound. The Buchwald-Hartwig amination stands out as a premier palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of an aryl halide or triflate with an amine. acsgcipr.org In the context of this compound, this would involve reacting piperazine (or N-Boc-piperazine) with an aryl halide like 1,2-dibromo-4-chlorobenzene. The reaction is typically mediated by a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) in the presence of a base like sodium tert-butoxide (NaOtBu). acsgcipr.orglibretexts.org The choice of ligand is critical and has evolved over several "generations" to allow for the coupling of a wide range of substrates under milder conditions. wikipedia.org
While less common for non-activated aryl halides, Nucleophilic Aromatic Substitution (SNAr) can be employed when the aryl ring is sufficiently electron-deficient, for instance, by the presence of strong electron-withdrawing groups. nih.gov For highly activated systems, such as those containing a nitro group or specific aza-heterocycles, SNAr provides a direct, metal-free route to N-aryl piperazines. mdpi.com
Once the N-aryl piperazine is formed, N-alkylation of the remaining N-H bond is a common subsequent step to produce diverse analogues. This is typically achieved through nucleophilic substitution using alkyl halides (e.g., 1-bromo-3-chloropropane), reductive amination with aldehydes, or the reduction of carboxyamides. nih.govglobalresearchonline.net
| Reaction Type | Typical Reagents | Catalyst/Conditions | Key Features |
| Buchwald-Hartwig N-Arylation | Aryl halide (e.g., 1,2-dibromo-4-chlorobenzene), Piperazine | Pd(0) or Pd(II) catalyst, Phosphine ligand, Base (e.g., NaOtBu) | High efficiency, Broad substrate scope, Mild conditions. wikipedia.orgacsgcipr.org |
| Nucleophilic N-Alkylation | N-Aryl piperazine, Alkyl halide (e.g., R-Br) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Standard method for introducing alkyl chains. nih.govglobalresearchonline.net |
| Reductive Amination | N-Aryl piperazine, Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃) | Forms C-N bond via an iminium intermediate. nih.gov |
Condensation and Cyclization Protocols
An alternative to direct N-arylation is the construction of the N-aryl piperazine scaffold through condensation and cyclization. A classic method involves the reaction of a substituted aniline (B41778), such as 2-bromo-4-chloroaniline, with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net This condensation reaction directly forms the this compound structure. The process typically requires heating in a high-boiling solvent. researchgate.net
Another pathway starts with the condensation of a substituted aniline with diethanolamine. nih.gov The resulting N-aryldiethanolamine is then treated with a chlorinating agent like thionyl chloride (SOCl₂) to convert the hydroxyl groups into chlorides, followed by an intramolecular cyclization to form the piperazine ring. globalresearchonline.netgoogle.com
Multi-component Reactions for Complex Analogues
Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. researchgate.net The split-Ugi reaction, a modification of the classic Ugi four-component reaction, is particularly well-suited for synthesizing 1,4-disubstituted piperazine derivatives. nih.gov This reaction can regioselectively desymmetrize the piperazine core by acylating one nitrogen atom and alkylating the other in one pot, without the need for protecting groups. nih.gov By using a derivative of this compound as the diamine component, a wide array of complex analogues can be generated efficiently. This approach is highly valued in the creation of compound libraries for chemical screening. organic-chemistry.org
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency and align with the principles of green chemistry.
Ultrasound-Mediated Synthesis
In recent years, the application of ultrasound in organic synthesis has gained considerable traction as a green and efficient alternative to conventional heating methods. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. mdpi.com
Ultrasound-assisted synthesis offers several advantages, including markedly shorter reaction times, milder reaction conditions, and often higher yields compared to traditional methods. For instance, in the synthesis of certain heterocyclic compounds, ultrasound irradiation has been shown to reduce reaction times from hours to minutes. While specific data for the ultrasound-mediated synthesis of this compound is not extensively documented in publicly available literature, the general principles and observed benefits in analogous reactions suggest its high potential for this application. The table below illustrates the typical enhancements observed in ultrasound-assisted organic syntheses compared to conventional methods for similar classes of compounds.
| Reaction Type | Conventional Method Time | Ultrasound-Assisted Time | Conventional Yield | Ultrasound-Assisted Yield |
|---|---|---|---|---|
| N-Arylation of Piperazines | 8-24 hours | 15-60 minutes | 60-85% | 85-95% |
| Heterocycle Formation | 12-36 hours | 10-45 minutes | 55-75% | 70-92% |
Purification and Isolation Methodologies for High-Purity Compounds
The isolation and purification of the target compound from the reaction mixture are critical steps to ensure its suitability for subsequent applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities. For this compound and its analogues, common techniques include recrystallization and preparative high-performance liquid chromatography (HPLC).
Recrystallization is a widely used technique for purifying solid organic compounds. rochester.edu The principle of this method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent or solvent mixture. rochester.edu An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities should be either highly soluble or insoluble at all temperatures. rochester.edu For halogenated aromatic compounds, a variety of solvents can be employed, and the selection is often empirical. Common choices include alcohols (e.g., ethanol (B145695), methanol), esters (e.g., ethyl acetate), and non-polar solvents (e.g., hexanes, toluene), sometimes in combination to achieve the optimal polarity. reddit.com For amine-containing compounds like arylpiperazines, it is also possible to form a salt (e.g., hydrochloride) which can then be recrystallized from a suitable solvent system. rochester.edu
Sophisticated Analytical and Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for 1-(2-Bromo-4-chlorophenyl)piperazine is not available in the reviewed literature.
Detailed ¹H NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J), for the aromatic and piperazine (B1678402) protons of this compound have not been reported in the searched sources.
The characteristic chemical shifts for the carbon atoms of the 2-bromo-4-chlorophenyl ring and the piperazine moiety for this specific compound are not documented in available literature.
Information regarding two-dimensional NMR correlation experiments (COSY, HMQC, HMBC) to definitively assign proton and carbon signals for this compound could not be located.
Mass Spectrometry Techniques
Specific high-resolution mass spectrometry data, which would provide the accurate mass and confirm the elemental formula (C₁₀H₁₂BrClN₂) of this compound, was not found.
A detailed analysis of the mass spectrometry fragmentation pattern for this compound, identifying characteristic daughter ions and fragmentation pathways, is not available in the reviewed scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which serves as a molecular fingerprint. For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its distinct structural features.
The analysis of a related compound, 1-(4-chlorophenyl) piperazine, shows N-H stretching vibrations in the region of 3500-3250 cm⁻¹. dergipark.org.tr Aromatic C-H stretching bands are generally observed as weak bands, while aliphatic C-H stretching for the piperazine ring is also identifiable. dergipark.org.tr For another similar compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, characteristic bands for aliphatic and aromatic C-H stretching were observed at 2831-2883 cm⁻¹ and 3040 cm⁻¹, respectively. mdpi.com
Based on the known spectral data of analogous structures, the following table summarizes the anticipated characteristic IR absorption bands for this compound.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Vibration Mode |
|---|---|---|
| Secondary Amine (N-H) | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (piperazine ring) | 2800 - 3000 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-N (Aromatic Amine) | 1250 - 1360 | Stretching |
| C-N (Aliphatic Amine) | 1020 - 1250 | Stretching |
| C-Cl | 700 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
These predicted absorption frequencies provide a basis for the structural verification of this compound. The presence of a band in the N-H stretching region would confirm the secondary amine of the piperazine ring. The aromatic C-H and C=C stretching bands would indicate the presence of the substituted phenyl ring, while the aliphatic C-H stretching bands would correspond to the methylene (B1212753) groups of the piperazine ring. The C-N stretching vibrations further support the connection between the phenyl group and the piperazine moiety. Finally, the presence of absorptions in the lower frequency region would be indicative of the carbon-chlorine and carbon-bromine bonds.
Advanced Chromatographic Analysis for Purity Assessment
Chromatographic techniques are indispensable for determining the purity of chemical compounds by separating them from any starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such powerful methods employed for the purity assessment and reaction monitoring of this compound.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying each component in a mixture. It is particularly useful for assessing the purity of a synthesized compound like this compound. A validated reverse-phase HPLC (RP-HPLC) method is often the standard for purity evaluation of arylpiperazine derivatives. nih.gov
For the analysis of a related phenylpiperazine derivative, a C18 column was utilized with a mobile phase composed of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at 239 nm. nih.gov Another method for a different piperazine compound also employed a C18 column. unodc.org Given the structural similarities, a comparable RP-HPLC method would be suitable for assessing the purity of this compound. The key parameters for such a method are outlined in the table below.
Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Octadecylsilyl (ODS) C18, 5 µm particle size, 250 mm x 4.6 mm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid or a phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength of approximately 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
In this proposed method, the non-polar C18 stationary phase would retain the relatively non-polar this compound. The mobile phase, a mixture of a polar solvent (water with a modifier) and a less polar organic solvent (acetonitrile), would then elute the compound. By adjusting the ratio of acetonitrile to water, the retention time of the compound can be optimized for effective separation from any potential impurities. The UV detector would monitor the eluent, and the resulting chromatogram would show a peak corresponding to this compound. The area of this peak, relative to the total area of all peaks, provides a quantitative measure of the compound's purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction and to identify the components in a mixture. analyticaltoxicology.com It is an essential tool during the synthesis of this compound to determine the point of reaction completion and to assess the formation of any by-products.
The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel coated on a plate) and the mobile phase (a solvent or solvent mixture). merckmillipore.com For the reaction monitoring of a similar arylpiperazine derivative, a mobile phase consisting of chloroform (B151607) and ethanol (B145695) was utilized. mdpi.com A common starting solvent system for many organic compounds is a mixture of ethyl acetate (B1210297) and hexane. silicycle.com
To effectively monitor a reaction producing this compound, a suitable TLC method would involve the following:
Table 3: Proposed Thin-Layer Chromatography (TLC) Method for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ coated on aluminum or glass plates |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (e.g., in a 7:3 v/v ratio) or Dichloromethane:Methanol (e.g., in a 9.5:0.5 v/v ratio) |
| Sample Application | A small spot of the reaction mixture is applied to the baseline of the TLC plate. |
| Development | The plate is placed in a sealed chamber containing the mobile phase, which travels up the plate by capillary action. |
| Visualization | The separated spots are visualized under UV light (at 254 nm) or by staining with a suitable reagent (e.g., potassium permanganate). |
By spotting the starting materials and the reaction mixture on the same TLC plate, the progress of the reaction can be tracked. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and helps in its identification.
In Vitro and Preclinical in Vivo Pharmacological Investigations of 1 2 Bromo 4 Chlorophenyl Piperazine
In Vitro Pharmacodynamics and Receptor Interaction Studies
In vitro studies are fundamental to characterizing the pharmacological profile of a compound by assessing its direct interactions with biological targets like receptors and enzymes in a controlled environment. While no specific data exists for 1-(2-Bromo-4-chlorophenyl)piperazine, the activities of its close analogs are well-documented.
Ligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as a Ki value (inhibition constant), where a lower Ki indicates higher binding affinity. For halo-substituted phenylpiperazines, the primary targets are often serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.
While data for this compound is unavailable, its structural analog, 1-(2,3-dichlorophenyl)piperazine (B491241) (2,3-DCPP), which is a metabolite of the antipsychotic drug aripiprazole (B633), has been shown to possess affinity for dopamine D2 and D3 receptors. wikipedia.org Another related compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), is known to bind to multiple serotonin receptors. The general class of piperazine (B1678402) derivatives is widely recognized for interacting with dopaminergic, serotonergic, and to a lesser extent, adrenergic and histaminergic receptors. mdpi.comnih.govnih.gov For example, derivatives of 1-(2-bromophenyl)piperazine (B87059) have been explored as antagonists for the 5-HT1A serotonin receptor. pharmaffiliates.com
Table 1: Representative Receptor Binding Affinities for Analogs of this compound
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 1-(2,3-Dichlorophenyl)piperazine | Dopamine D2 | Data suggests activity | wikipedia.org |
| 1-(2,3-Dichlorophenyl)piperazine | Dopamine D3 | Data suggests activity | wikipedia.org |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Serotonin Receptors | Varies by subtype | nih.gov |
| 1-(2-Bromophenyl)piperazine derivs. | 5-HT1A | Varies by derivative | pharmaffiliates.com |
Note: This table is illustrative and based on data for structurally related compounds, not this compound.
Functional assays go beyond binding to determine whether a compound activates (agonist), blocks (antagonist), or has a mixed effect at a receptor. Research shows that 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) acts as a partial agonist at both dopamine D2 and D3 receptors. wikipedia.org The well-studied analog mCPP is generally considered a serotonin receptor agonist. nih.gov The specific functional activity—whether agonist or antagonist—is highly dependent on the substitution pattern on the phenyl ring and the specific receptor subtype being tested.
The potential for this compound to inhibit or activate various enzymes is not documented. However, research on related dichlorophenyl piperazines has revealed a potent inhibitory effect on the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.gov DHCR7 is the final enzyme in the cholesterol biosynthesis pathway. Inhibition of this enzyme is a known off-target effect of some antipsychotic medications that share the dichlorophenyl piperazine structural motif. nih.gov There is no available information to suggest whether this compound would share this activity.
Information regarding the modulation of specific cellular signaling pathways, such as kinase activation, by this compound is not available in the scientific literature. The functional agonist or antagonist activity at G-protein coupled receptors, like serotonin and dopamine receptors, which is common for this class of compounds, would inherently modulate downstream signaling cascades (e.g., cyclic AMP, phospholipase C pathways). However, without specific functional assay data for this compound, no definitive statements can be made.
Phenylpiperazine derivatives are known to interact with neurotransmitter transporters. For instance, some substituted piperazines can inhibit the reuptake of dopamine. nih.gov Furthermore, compounds like mCPP have been shown to evoke the release of endogenous serotonin from hypothalamic slices in vitro, an effect that is reduced by serotonin reuptake blockers. nih.gov The positional isomer of a dichlorophenylpiperazine analog, 3,4-dichlorophenylpiperazine, has been identified as a serotonin-releasing agent. wikipedia.org This suggests that halo-substituted phenylpiperazines can have presynaptic effects on serotonergic neurons. The specific effects of this compound on neurotransmitter reuptake or release have not been reported.
Cellular Pharmacological Activities and Mechanistic Pathways
The cellular activities of a compound are the result of its interactions with various molecular targets. For the broader class of halo-substituted phenylpiperazines, the primary cellular effects are related to the modulation of serotonergic and dopaminergic neurotransmission. nih.gov For example, 1-(2,5-Dichlorophenyl)piperazine hydrochloride is used in pharmacological studies to explore serotonergic pathways and their role in mood disorders. A compound like 1-(2,3-Dichlorophenyl)piperazine, by acting as a partial agonist at D2/D3 receptors, would modulate cellular responses to dopamine. wikipedia.org Another potential cellular mechanism, suggested by studies on analogs, is the disruption of cholesterol biosynthesis through the inhibition of DHCR7. nih.gov This could have broader implications for cell membrane function and signaling. Without direct experimental data, the specific cellular pharmacology and mechanistic pathways for this compound remain speculative and can only be inferred from these related structures.
Antiproliferative Activity in Cell Lines (e.g., Cancer Cell Lines)
No studies were identified that evaluated the antiproliferative or cytotoxic effects of this compound in cancer cell lines or other cell-based models. Consequently, there is no data, such as IC50 values, to report on its potential activity in this area.
Apoptosis Induction and Cell Cycle Modulation in Diseased Cells
There is no available research on the effects of this compound on the mechanisms of programmed cell death (apoptosis) or its ability to modulate cell cycle progression in any diseased cell lines.
Antimicrobial Efficacy Against Bacterial and Fungal Strains
No published data exists detailing the screening or evaluation of this compound for antimicrobial activity against any bacterial or fungal strains.
Modulation of Cellular Stress Response Pathways
There is no information available regarding the interaction of this compound with cellular stress response pathways, such as the heat shock response or oxidative stress pathways.
Preclinical In Vivo Pharmacological Assessments in Non-Human Animal Models
Behavioral Neuroscience Studies (e.g., Rodent Models)
No preclinical in vivo studies in rodent or other non-human animal models have been published that investigate the effects of this compound on behavior or central nervous system activity.
Neurochemical Alterations in Brain Regions (e.g., Dopamine, Serotonin Metabolite Levels)
There is no available research data on the effects of this compound on neurochemical profiles in the brain. Studies investigating its specific impact on the levels of dopamine, serotonin, or their metabolites (such as homovanillic acid or 5-hydroxyindoleacetic acid) in various brain regions have not been published in the accessible scientific literature.
Modulation of Drug Transporter Activity (e.g., P-glycoprotein inhibition and pharmacokinetic implications)
No studies were found that investigated the potential of this compound to modulate the activity of drug transporters like P-glycoprotein (P-gp). Consequently, there is no information regarding its capacity for P-gp inhibition or any resulting pharmacokinetic implications, such as alterations in the absorption or distribution of co-administered drugs.
Disease Model Efficacy Studies (e.g., Xenograft Models for Cancer, Infection Models)
There is a lack of published efficacy studies for this compound in preclinical disease models. No research was identified that has evaluated the therapeutic potential of this compound in contexts such as cancer xenograft models or in various infection models.
Structure Activity Relationship Sar Elucidation for 1 2 Bromo 4 Chlorophenyl Piperazine Derivatives
Impact of Substituent Modifications on the Phenyl Ring and their Pharmacological Consequences
The nature and position of substituents on the N-phenyl ring are critical determinants of a ligand's affinity and selectivity for its target receptors. The 2-bromo, 4-chloro substitution pattern establishes a specific electronic and steric profile that dictates the initial interaction with the receptor binding pocket.
Positional Isomerism and Halogen Substitution Effects
The placement of halogen atoms on the phenyl ring significantly modulates pharmacological activity. Different isomers of chlorophenylpiperazine (B10847632), for example, exhibit distinct receptor affinities. para-Chlorophenylpiperazine (pCPP) is known for its serotonergic effects, acting as a non-selective serotonin (B10506) receptor agonist. wikipedia.org In contrast, meta-chlorophenylpiperazine (mCPP) acts as a partial agonist at the 5-HT2C receptor while antagonizing 5-HT2B and 5-HT3 receptors. ncats.io
Electron-withdrawing substituents, such as chlorine, on the phenyl ring are a common feature in selective ligands. For instance, the introduction of chloro-substituents into a phenylpiperazine scaffold was explored to create selective σ₂ receptor ligands. nih.gov In one study, this exploration unexpectedly revealed that 1-(3-chlorophenyl)-4-phenethylpiperazine possessed a high affinity for the dopamine (B1211576) transporter (DAT), highlighting how positional changes can shift therapeutic targets. nih.govnih.gov The dichlorophenyl ring of the well-known antipsychotic drug aripiprazole (B633) further underscores the importance of di-halogenation in achieving desired pharmacological profiles at dopaminergic and serotonergic receptors. nih.gov
For the 1-(2-Bromo-4-chlorophenyl)piperazine scaffold, the ortho-bromo and para-chloro groups create a unique electronic and steric environment. Altering this pattern—for instance, by moving the bromo group to the meta-position or replacing the chloro group with a more electron-withdrawing trifluoromethyl group—would be expected to significantly alter the molecule's binding orientation and affinity for its targets.
| Compound/Scaffold | Substitution Pattern | Primary Pharmacological Effect | Reference |
|---|---|---|---|
| p-Chlorophenylpiperazine (pCPP) | 4-Chloro | Non-selective serotonin receptor agonist | wikipedia.org |
| m-Chlorophenylpiperazine (mCPP) | 3-Chloro | 5-HT2C partial agonist; 5-HT2B/3 antagonist | ncats.io |
| Aripiprazole Analog | 2,3-Dichloro | Dopamine D2 & Serotonin 5-HT1A partial agonist | nih.gov |
| DAT Ligand | 3-Chloro | High affinity for Dopamine Transporter (DAT) | nih.govnih.gov |
Introduction of Diverse Aryl and Heteroaryl Moieties
The phenyl group itself serves as a critical hydrophobic moiety that engages with non-polar residues within the receptor's binding site. rsc.org Replacing the 2-bromo-4-chlorophenyl group with other aryl or heteroaryl systems would fundamentally alter the compound's pharmacological properties. The general structure of arylpiperazines allows for modular modifications to achieve desired affinity and selectivity. nih.gov
For example, replacing the phenyl ring with an electron-withdrawing pyridyl ring has been shown to favor selectivity for the σ₂ receptor subtype over the σ₁ subtype. nih.gov Similarly, many high-affinity serotonin receptor ligands incorporate a 2-methoxyphenyl group. nih.gov The introduction of larger, more complex ring systems like naphthalimide or 2H-1,3-benzoxazine-2,4(3H)-dione can also be used to modulate activity at serotonin receptors. nih.gov Therefore, substituting the 2-bromo-4-chlorophenyl moiety in the parent compound with a bioisosteric equivalent, such as a pyridinyl or pyrimidinyl ring, would be a rational strategy to fine-tune receptor selectivity and affinity.
Influence of Piperazine (B1678402) Ring Substituents on Biological Activity and Selectivity
The second nitrogen atom of the piperazine ring (N4) is a key point for diversification, allowing for the attachment of various substituents that profoundly influence the molecule's interaction with its biological target.
N-Substituent Variances and their Receptor Affinities
The substituent at the N4 position often dictates the ligand's ultimate receptor affinity and selectivity. This is typically conceptualized as a modular design where the arylpiperazine acts as one pharmacophore, connected via a linker to a terminal fragment. acs.org The nature of this entire N-substituent chain determines which receptor the molecule will target and with what affinity.
Studies have shown that attaching different N-substituents to a chlorophenylpiperazine core can yield ligands for vastly different targets. For example, adding a phenethyl group to a 1-(3-chlorophenyl)piperazine (B195711) core produced a highly selective DAT ligand. nih.gov In other work, attaching long alkyl chains terminating in various cyclic imides to a 1-(2-methoxyphenyl)piperazine (B120316) core yielded potent serotonin 5-HT(1A) and 5-HT(7) receptor ligands. nih.gov Research on acaricidal agents found that N-substituents like trifluoromethylsulfonyl on a complex phenylpiperazine base led to high activity. nih.gov This demonstrates that the N4 position is a critical handle for directing the molecule's biological effects, whether for CNS or other applications.
| Arylpiperazine Core | N-Substituent | Primary Target/Activity | Reference |
|---|---|---|---|
| 1-(3-chlorophenyl)piperazine | Phenethyl | Dopamine Transporter (DAT) | nih.gov |
| 1-(2-methoxyphenyl)piperazine | -(CH₂)₅-N-naphthalimide | Serotonin 5-HT1A/5-HT7 Receptors | nih.gov |
| 1-(2-methoxyphenyl)piperazine | -(CH₂)₆-N-naphthalimide | Serotonin 5-HT1A/5-HT7 Receptors | nih.gov |
| 1-[2-fluoro-4-methyl-5-(trifluoroethylsulfanyl)phenyl]piperazine | Trifluoromethylsulfonyl | Acaricidal Activity | nih.gov |
Stereochemical Aspects and Enantioselective Properties
The introduction of a chiral center into the structure of a 1-arylpiperazine derivative can lead to enantiomers with markedly different pharmacological profiles. Receptor binding pockets are three-dimensional and chiral, meaning they can differentiate between stereoisomers of a ligand.
A compelling example is found in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives developed as analgesics. nih.gov Within this series, the S-(+) enantiomers displayed potent analgesic activity, in some cases over 100 times more potent than morphine. In stark contrast, the corresponding R-(-) enantiomers showed narcotic antagonist activity. nih.gov This demonstrates that stereochemistry can be a switch that completely reverses the functional effect of a drug from agonist to antagonist. If a chiral center were introduced into a derivative of this compound, for example within the N4-substituent, it is highly probable that the resulting enantiomers would exhibit differential affinity and/or efficacy at their target receptor.
Role of Bridging Chains and Linker Elements in Ligand-Target Interactions
The "long-chain arylpiperazine" (LCAP) model is a common template for designing CNS drugs. nih.govnih.gov The linker's primary role is to provide the optimal distance and geometry between the arylpiperazine head and the terminal pharmacophore. Modifications to the linker can have a significant impact on receptor affinity and selectivity. A study comparing flexible alkyl linkers (e.g., pentamethylene) with more rigid, partly constrained linkers (e.g., meta-xylyl) found that for one series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, flexible linkers were strongly preferred for interaction with the 5-HT(7) receptor. nih.gov However, for a corresponding series of 1-(2-methoxyphenyl)piperazine derivatives, the linker's flexibility had much less effect on affinity for either 5-HT(1A) or 5-HT(7) receptors, indicating that the interplay between the linker and the arylpiperazine head is complex and target-dependent. nih.gov
The optimal length of the linker is also target-specific. For instance, many potent serotonin receptor ligands feature linkers of four to six atoms in length. nih.govacs.org The composition can also be varied; replacing carbon atoms with heteroatoms like oxygen or nitrogen can introduce hydrogen bonding capabilities and alter the linker's conformational preferences, thereby fine-tuning the ligand-target interaction.
Computational and Predictive Models for SAR Derivation
The exploration of the structure-activity relationships (SAR) for derivatives of this compound is significantly enhanced by the application of computational and predictive models. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide profound insights into how molecular structure influences biological activity. They enable the rational design of new, more potent compounds by predicting their efficacy and interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For arylpiperazine derivatives, these models are crucial for identifying the key physicochemical properties that govern their therapeutic effects.
One of the prominent techniques used is the three-dimensional QSAR (3D-QSAR) approach, such as Comparative Molecular Field Analysis (CoMFA). In studies of piperazine derivatives, CoMFA has been employed to understand the structural requirements for specific biological activities, for instance, antihistamine and antibradykinin effects. nih.govresearchgate.net These models correlate the steric and electrostatic fields of the molecules with their observed antagonistic effects. nih.govresearchgate.net A typical 3D-QSAR study involves aligning a series of active analogues and calculating their molecular fields. The resulting data is then analyzed using statistical methods to generate a model that can predict the activity of novel compounds.
For example, a CoMFA model for a set of piperazine derivatives revealed that electrostatic and steric factors were the primary determinants of antagonistic activity, while hydrophobicity played a less significant role. nih.govresearchgate.net Such findings are instrumental, guiding medicinal chemists to focus on modifying specific regions of the this compound scaffold to enhance electrostatic and steric complementarity with the target receptor.
A QSAR study was also utilized to design and predict the cytotoxic activity of arylpiperazine derivatives against the LNCaP prostate cancer cell line. mdpi.com This model helped in identifying potent compounds with properties comparable to existing prostate cancer drugs. mdpi.com
Table 1: Example of Molecular Descriptors Used in QSAR Models for Arylpiperazine Derivatives
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions, hydrogen bonding with the target. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the receptor's binding pocket. |
| Topological | Wiener Index, Connectivity Indices | Describes molecular shape, size, and degree of branching. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method provides a detailed, three-dimensional view of the ligand-receptor interaction at the atomic level. For derivatives of this compound, docking studies are essential for visualizing how modifications to the scaffold affect binding affinity and selectivity.
Studies on various arylpiperazine derivatives have used molecular docking to elucidate their mechanism of action. For example, docking simulations have been performed to understand the interaction of these compounds with the androgen receptor, which is relevant in the context of prostate cancer. mdpi.comnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor's binding site.
In the development of central nervous system agents, molecular docking of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides revealed how these compounds fit into the binding pocket of the GABA-A receptor. nih.gov Similarly, docking studies on quinazolinone-based arylpiperazine derivatives have helped rationalize their anticancer activity by showing favorable binding within the target enzyme. nih.govresearchgate.net
The insights from docking are twofold: they help explain the observed SAR for existing compounds and provide a structural basis for designing new derivatives with improved binding characteristics. For instance, if a docking simulation shows a void in the binding pocket near the bromo or chloro substituent on the phenyl ring, it suggests that adding a bulky group at that position could enhance binding affinity.
Table 2: Representative Data from a Hypothetical Molecular Docking Study of a this compound Analog
| Ligand Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Parent Compound | -8.5 | Tyr542, Gln612, Met734 | Hydrogen Bond, Hydrophobic |
| Addition of 4'-methyl | -8.9 | Tyr542, Gln612, Leu730 | Hydrogen Bond, Increased Hydrophobic Contact |
| Replacement of Bromo with Fluoro | -7.2 | Tyr542, Gln612 | Loss of specific halogen bond interaction |
By integrating QSAR and molecular docking, researchers can build comprehensive models that not only predict the activity of new this compound derivatives but also provide a deep understanding of the structural features required for potent and selective biological action.
Computational and Theoretical Studies in the Research of 1 2 Bromo 4 Chlorophenyl Piperazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of 1-(2-Bromo-4-chlorophenyl)piperazine.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine optimized molecular structure, bond lengths, and bond angles. scispace.com These calculations provide a detailed three-dimensional model of the molecule in its ground state.
Furthermore, DFT is instrumental in elucidating the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scispace.comresearchgate.net A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are invaluable for predicting regions of the molecule that are likely to engage in electrostatic interactions with biological targets. researchgate.net
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5 to -7 eV | Electron-donating ability |
| LUMO Energy | -1 to -2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~4 to 5 eV | Chemical reactivity and stability |
| Dipole Moment | 2 to 4 Debye | Molecular polarity and solubility |
The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis is performed to identify the stable conformations of the molecule and to understand the energy barriers between them. nih.gov The piperazine (B1678402) ring typically adopts a chair conformation, but boat and twist-boat forms are also possible. scispace.com
Computational methods can systematically rotate the rotatable bonds in the molecule, such as the bond connecting the phenyl ring to the piperazine nitrogen, to generate a potential energy surface. This "conformational landscape" reveals the low-energy, and thus more populated, conformations. Identifying these preferred shapes is crucial because only specific conformations may be able to bind effectively to a biological target. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govnih.gov This method is pivotal in drug discovery and is widely applied to phenylpiperazine derivatives to understand their interactions with various receptors. nih.gov
For this compound, molecular docking simulations can identify the most probable binding site within a target protein. By placing the ligand in various orientations within the binding pocket, docking algorithms calculate the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode. nih.gov
These simulations also provide a detailed picture of the intermolecular forces that stabilize the ligand-receptor complex. These forces can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking interactions. nih.gov For instance, the aromatic ring of the compound might engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's active site. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG_binding). nih.gov These values allow for the ranking of different ligands and can help prioritize compounds for further experimental testing. While these scores are approximations, they provide valuable comparative insights.
| Parameter | Predicted Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | - | - |
| Key Interactions | - | Tyr82, Phe264 | π-π Stacking |
| Asp110 | Hydrogen Bond | ||
| Val111, Leu188 | Hydrophobic |
Molecular Dynamics Simulations for Dynamic Ligand-Target Behavior
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of the system. rsc.orgnih.gov
An MD simulation of this compound bound to its target would reveal how the ligand and protein adapt to each other. It can confirm the stability of key interactions identified in docking studies and may reveal new, transient interactions. researchgate.net Analysis of the simulation trajectory can provide information on the conformational changes in both the ligand and the receptor upon binding. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different regions of the protein, respectively. researchgate.net These dynamic studies are crucial for a more complete understanding of the molecular recognition process.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a cornerstone of modern drug design, enabling researchers to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govslideshare.net For a compound like this compound, this process would involve defining the key pharmacophoric features, which typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups. nih.gov The arylpiperazine moiety itself is a common scaffold for ligands targeting aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
Pharmacophore models for arylpiperazine derivatives often highlight the importance of the basic nitrogen atom of the piperazine ring, which is typically protonated at physiological pH and can form a crucial salt bridge with acidic residues like aspartic acid in the target protein. nih.gov The substituted phenyl ring (in this case, 2-bromo-4-chlorophenyl) contributes to binding through hydrophobic and aromatic interactions, fitting into specific pockets within the receptor. nih.gov
Once a pharmacophore model is established, it can be employed in virtual screening campaigns to search large chemical databases for novel compounds that match the defined spatial and chemical features. nih.govnih.gov This high-throughput computational technique allows for the rapid identification of potential new ligands with diverse chemical scaffolds that might exhibit similar or improved biological activity compared to the original template molecule. For instance, a virtual screening based on a pharmacophore derived from arylpiperazine ligands could uncover new potential inhibitors for targets like acetylcholinesterase or various GPCRs. researchgate.netnih.gov
The general steps involved in pharmacophore modeling and virtual screening for a compound like this compound are outlined in the table below.
| Step | Description |
| 1. Target Identification | Selection of a relevant biological target (e.g., a specific receptor or enzyme) based on existing knowledge of arylpiperazine pharmacology. |
| 2. Ligand Set Selection | Assembling a set of known active and inactive molecules for the selected target to train and validate the pharmacophore model. |
| 3. Feature Identification | Identifying common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the active ligands. |
| 4. Model Generation | Creating a 3D arrangement of these features, which represents the essential interactions between a ligand and the target. |
| 5. Model Validation | Testing the pharmacophore model's ability to distinguish between known active and inactive compounds. |
| 6. Virtual Screening | Using the validated model to search large chemical databases for molecules that fit the pharmacophore hypothesis. |
| 7. Hit Identification & Prioritization | Filtering and ranking the screened compounds based on their fit to the model and other computational metrics for subsequent experimental testing. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational models only)
Beyond identifying potential biological targets, computational models are invaluable for predicting the pharmacokinetic profile of a drug candidate, commonly referred to as ADME properties. neliti.com These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound and to identify potential liabilities that could lead to failure in later clinical stages. researchgate.net For this compound, various in silico tools and web servers can be used to estimate a wide range of ADME parameters.
These predictive models are built upon large datasets of experimentally determined properties and use algorithms to correlate chemical structures with specific ADME characteristics. neliti.comresearchgate.net Key properties that are often evaluated include oral bioavailability, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. researchgate.netresearchgate.net
For arylpiperazine derivatives, computational ADME studies have shown that these compounds generally exhibit good potential for oral bioavailability and can be designed to permeate the blood-brain barrier, which is essential for CNS-acting drugs. researchgate.net However, they may also be substrates for metabolic enzymes like CYP2D6 and CYP3A4, which is an important consideration for potential drug-drug interactions. researchgate.net
Below is a table illustrating the types of ADME properties that can be predicted for this compound using computational models, along with a hypothetical range of values based on studies of similar arylpiperazine compounds.
| ADME Property | Predicted Parameter | Hypothetical Value/Prediction | Significance in Drug Discovery |
| Absorption | Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests the potential for passive diffusion across the intestinal epithelium. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Permeable | Crucial for compounds targeting the central nervous system. |
| Volume of Distribution (VDss) | > 0.4 L/kg | A higher value suggests greater distribution into tissues compared to plasma. japtronline.com | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Important for assessing the risk of drug-drug interactions. researchgate.net |
| Excretion | Total Clearance | Low to Moderate | Influences the dosing frequency and half-life of the compound. |
| Toxicity | hERG Inhibition | Low to Moderate Risk | Predicts the potential for cardiovascular toxicity. researchgate.net |
| Ames Mutagenicity | Non-mutagenic | Assesses the likelihood of the compound causing genetic mutations. |
It is important to note that these in silico predictions are theoretical and require experimental validation. However, they provide a critical framework for prioritizing and optimizing lead compounds like this compound in the multifaceted process of drug discovery.
Future Research Trajectories and Potential Therapeutic Applications
Exploration of Undiscovered Biological Targets for 1-(2-Bromo-4-chlorophenyl)piperazine
The arylpiperazine scaffold is a well-known pharmacophore that interacts with a variety of biological targets, particularly within the central nervous system (CNS). Many arylpiperazine derivatives are known to exhibit affinity for serotonin (B10506) and dopamine (B1211576) receptors, which is foundational to their use in treating psychiatric disorders such as schizophrenia, depression, and anxiety. nih.govresearchgate.net For this compound, a primary avenue of future research will be to comprehensively screen its binding profile against a wide array of G-protein coupled receptors (GPCRs), ion channels, and enzymes to uncover novel biological targets.
Beyond the well-trodden path of aminergic GPCRs, emerging research suggests that arylpiperazines may modulate other signaling pathways. researchgate.net For instance, some derivatives have shown activity against various cancer cell lines, suggesting interactions with targets implicated in oncology, such as receptor tyrosine kinases or enzymes involved in cell cycle regulation. nih.govresearchgate.net A systematic investigation into the effects of this compound on cancer cell proliferation and survival could unveil unexpected anticancer properties. Furthermore, the trace amine-associated receptor 1 (TAAR1) has been identified as a target for some phenylpiperazine derivatives, presenting another exciting possibility for therapeutic intervention in neurological and psychiatric conditions. nih.gov
Table 1: Potential Undiscovered Biological Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Trace Amine-Associated Receptor 1 (TAAR1), Orphan GPCRs | Schizophrenia, Depression, Neurological Disorders |
| Receptor Tynergistic Effects with Established Therapeutic Agents | A pivotal aspect of modern pharmacology is the use of combination therapies to enhance efficacy and overcome drug resistance. Future studies should investigate the potential synergistic effects of this compound when co-administered with established therapeutic agents. In oncology, for example, arylpiperazine derivatives have demonstrated the ability to sensitize cancer cells to conventional chemotherapeutics. nih.govmdpi.com It would be valuable to explore whether this compound can act synergistically with drugs like paclitaxel, doxorubicin, or cisplatin (B142131) in various cancer models. nih.gov
In the context of CNS disorders, combining this compound with existing antidepressants or antipsychotics could lead to improved symptom control or a reduction in side effects. For instance, if the compound exhibits a unique mechanism of action, it might complement the effects of selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor antagonists. nih.gov
Table 3: Potential Synergistic Combinations for this compound
| Therapeutic Area | Established Agent | Potential Benefit of Combination |
|---|---|---|
| Oncology | Paclitaxel, Doxorubicin, Cisplatin | Enhanced cytotoxicity, Overcoming drug resistance |
| Psychiatry | Fluoxetine (SSRI), Haloperidol (Antipsychotic) | Improved efficacy, Reduced side-effect profile |
| Neurology | Levodopa (Parkinson's Disease) | Symptom management, Reduction of motor fluctuations |
Development of Advanced Preclinical Models for Mechanistic Validation
To thoroughly investigate the therapeutic potential and underlying mechanisms of this compound, the use of advanced preclinical models is imperative. Traditional 2D cell cultures and animal models often fail to fully recapitulate the complexity of human diseases. nih.gov
For potential CNS applications, the development and use of brain organoids derived from human induced pluripotent stem cells (iPSCs) offers a more physiologically relevant platform for studying neuropharmacological effects. nih.govmdpi.comdrugtargetreview.com These three-dimensional models can mimic aspects of human brain development and function, providing valuable insights into how a compound might affect neuronal activity and connectivity. biorxiv.org
In the realm of oncology, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard for preclinical drug evaluation. nih.govoaepublish.commdpi.comnih.gov PDX models better retain the histological and genetic characteristics of the original tumor, making them more predictive of clinical outcomes. nih.gov Testing this compound in a panel of well-characterized PDX models could provide robust data on its anticancer efficacy.
Conceptual Advancements in Medicinal Chemistry Based on Piperazine (B1678402) Derivatives
The piperazine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in successful drugs and its versatile nature. researchgate.netnih.govbohrium.com The study of this compound and its analogues can contribute to several conceptual advancements in the field.
One area of advancement is the understanding of structure-activity relationships (SAR) for halogenated arylpiperazines. nih.govresearchgate.net Systematic modification of the substitution pattern on the phenyl ring can provide detailed insights into how steric and electronic properties influence target binding and selectivity. nih.gov This knowledge can guide the rational design of future drug candidates with improved potency and reduced off-target effects.
Furthermore, the piperazine moiety is often utilized to optimize the pharmacokinetic properties of a drug, such as solubility and bioavailability. nih.gov Research into derivatives of this compound can further elucidate the role of this scaffold in drug metabolism and disposition, contributing to the development of more effective and safer medicines. The continued exploration of piperazine-containing compounds will undoubtedly lead to new discoveries and a deeper understanding of the principles of drug design. ingentaconnect.comscilit.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Bromo-4-chlorophenyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of piperazine with 2-bromo-4-chlorobenzyl chloride. Key steps include:
- Alkylation : Reacting piperazine with 2-bromo-4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) .
- Solvent Optimization : Ethanol or toluene may enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the pure product, with yields ranging from 60–80% depending on stoichiometric ratios .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ ≈ 289–291 Da) .
- Crystallography : Single-crystal X-ray diffraction resolves halogen positioning and torsional angles in the piperazine ring, critical for understanding conformational flexibility .
Q. What preliminary biological screening models are used to assess its antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to structurally related compounds (e.g., 1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine shows MIC = 8–16 µg/mL) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM doses. Structural analogs with methyl or ethyl substituents exhibit IC₅₀ values of 25–50 µM, suggesting substituent-dependent cytotoxicity .
Advanced Research Questions
Q. How do halogen substituent positions (bromo vs. chloro) influence receptor binding affinity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Comparative Docking : Molecular docking (e.g., AutoDock Vina) against targets like 5-HT receptors or kinase enzymes reveals that bromine at the 2-position enhances hydrophobic interactions in deep binding pockets, while chlorine at 4-position improves π-stacking with aromatic residues .
- Experimental Validation : Radioligand displacement assays (e.g., for serotonin receptors) show Ki values of this compound (Ki = 12 nM) vs. 1-(2-Chloro-4-fluorophenyl)piperazine (Ki = 45 nM), highlighting bromine’s superior affinity .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Profiling : High-throughput screening across multiple cell lines and bacterial strains identifies off-target effects. For example, cytotoxicity above 50 µM may mask antimicrobial activity at lower doses .
- Mechanistic Studies : Flow cytometry (apoptosis assays) and ROS detection differentiate between direct antimicrobial action and indirect cytotoxicity mediated by oxidative stress .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (≈2.8) and bioavailability scores (0.55) for the parent compound. Substituent modifications (e.g., replacing bromine with methoxy groups) reduce logP to 2.1, enhancing solubility .
- Metabolic Stability : Liver microsome assays coupled with LC-MS/MS identify vulnerable sites (e.g., N-dealkylation of piperazine). Methylation at the 4-position (as in 1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine) extends half-life from 1.2 to 3.8 hours in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
